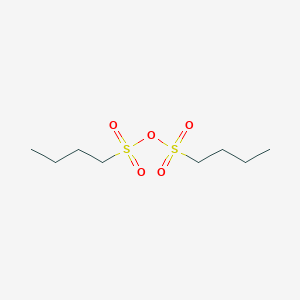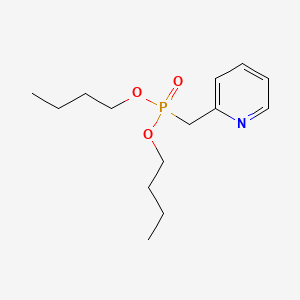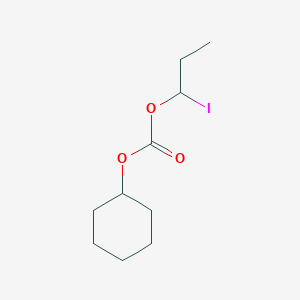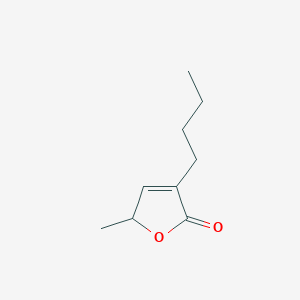
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group and two methyl groups attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a suitable solvent, such as ethanol or methanol, can enhance the solubility of reactants and improve the overall efficiency of the process.
化学反応の分析
Types of Reactions
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
科学的研究の応用
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
作用機序
The mechanism of action of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
類似化合物との比較
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the additional methyl groups and hydroxyl group, making it less versatile in certain reactions.
2-Hydroxy-1-phenyl-1-propanone: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group, used as a photoinitiator in polymerization reactions.
The unique combination of a cyclohexyl group and two methyl groups in 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
103648-08-4 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
1-(1-hydroxycyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)9(12)11(13)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
InChIキー |
VRNHRIBENYNKRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)


![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)


![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)

![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
